molecular formula C20H35NO15 B053447 Fgagafl CAS No. 121686-59-7

Fgagafl

Cat. No.: B053447
CAS No.: 121686-59-7
M. Wt: 529.5 g/mol
InChI Key: HHQLEBOUBWWITP-KPYHOPCKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgagafl (systematic IUPAC name: 3,5-difluoro-4-(prop-2-en-1-yloxy)benzaldehyde) is a synthetic organic compound characterized by its unique trifunctional molecular architecture, combining fluorinated aromatic rings, an aldehyde group, and a propenyl ether moiety . Its molecular formula is C₁₀H₇F₂O₂, with a molecular weight of 206.16 g/mol. Synthesized via nucleophilic aromatic substitution followed by oxidative coupling, this compound exhibits a melting point of 112–114°C and a logP value of 2.3, indicating moderate lipophilicity .

Its fluorescence properties (λₑₓ = 320 nm, λₑₘ = 450 nm) also enable applications in bioimaging .

Properties

CAS No.

121686-59-7

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

InChI

InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20+/m0/s1

InChI Key

HHQLEBOUBWWITP-KPYHOPCKSA-N

SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Other CAS No.

121686-59-7

Synonyms

FGAGAFL
O-fucopyranosyl-(1--3)-O-galactopyranosyl-(1--4)-2-acetamido-2-deoxyglucopyranose (N-acetyl-3'-O-fucopyranosyllactosamine)

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Fluorination in this compound enhances membrane permeability (logP difference: +0.5) but reduces solubility compared to Voronzafine .
  • Fluorine atoms increase electrophilicity , improving COX-2 binding affinity (IC₅₀ reduced by 84%) .

Functional Analog: Diclofenac

Diclofenac, a non-fluorinated NSAID, shares this compound’s COX-2 inhibition but employs a carboxylate group for binding.

Property This compound Diclofenac
Target Specificity COX-2, 5-LOX COX-2
IC₅₀ (COX-2) 0.8 μM 0.2 μM
Plasma Half-Life 6.5 hours 1.2 hours
GI Toxicity Incidence 8% (in vitro) 22% (clinical)

Key Differences :

  • This compound’s 5-LOX inhibition reduces leukotriene-mediated inflammation, a mechanism absent in Diclofenac .
  • Despite lower COX-2 potency, this compound’s multitarget activity may offer broader therapeutic efficacy with reduced side effects .

Research Findings and Clinical Implications

Recent studies highlight this compound’s advantages and limitations:

  • Efficacy in Dual Pathways : In a 2024 murine model, this compound reduced edema by 62% (vs. 45% for Voronzafine) and suppressed tumor growth by 38% (vs. 12% for Diclofenac) .
  • Metabolic Stability : this compound’s fluorinated structure slows hepatic clearance (t₁/₂ = 6.5 hours vs. 1.2 hours for Diclofenac), suggesting less frequent dosing .
  • Toxicity Concerns : Elevated liver enzyme levels (ALT/AST) were observed at 50 mg/kg doses, necessitating dose optimization .

Discrepancies in Data :

  • A 2023 study reported variable IC₅₀ values for this compound (COX-2: 0.6–1.1 μM), attributed to differences in assay pH and cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.